N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide
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Overview
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline moiety commonly exists in various natural compounds and pharmacological studies have shown that the quinoline ring system is present in many compounds exhibiting a broad range of biological activities .
Synthesis Analysis
Quinoline and its derivatives are generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline has a molecular formula of C9H7N, and the molecular weight is 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base . It has a molecular weight of 129.16 .Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
Inflammation and pain management are critical therapeutic areas. Quinoline-based compounds often possess anti-inflammatory and analgesic properties. Researchers may explore whether this compound can modulate inflammatory pathways or alleviate pain.
Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with. Some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Future Directions
properties
IUPAC Name |
4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)23(21(25)16-10-8-15(3)9-11-16)13-18-12-17-6-4-5-7-19(17)22-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIJCWPFQPGMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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